

# Application Notes and Protocols: Ethyl 2-cyanoisonicotinate in Heterocyclic Synthesis

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## Compound of Interest

Compound Name: Ethyl 2-cyanoisonicotinate

Cat. No.: B042129

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These application notes provide a comprehensive overview of the utility of **Ethyl 2-cyanoisonicotinate** as a versatile building block in the synthesis of fused heterocyclic compounds. The presence of both a cyano and an ester group on the pyridine ring allows for a variety of cyclization reactions, leading to the formation of biologically relevant scaffolds such as pyrazolopyridines and pyridopyrimidines.

## Application 1: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This protocol details the synthesis of a pyrazolo[4,3-c]pyridinone scaffold, a core structure found in various compounds with potential therapeutic activities. The reaction proceeds via a cyclocondensation reaction between **Ethyl 2-cyanoisonicotinate** and hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

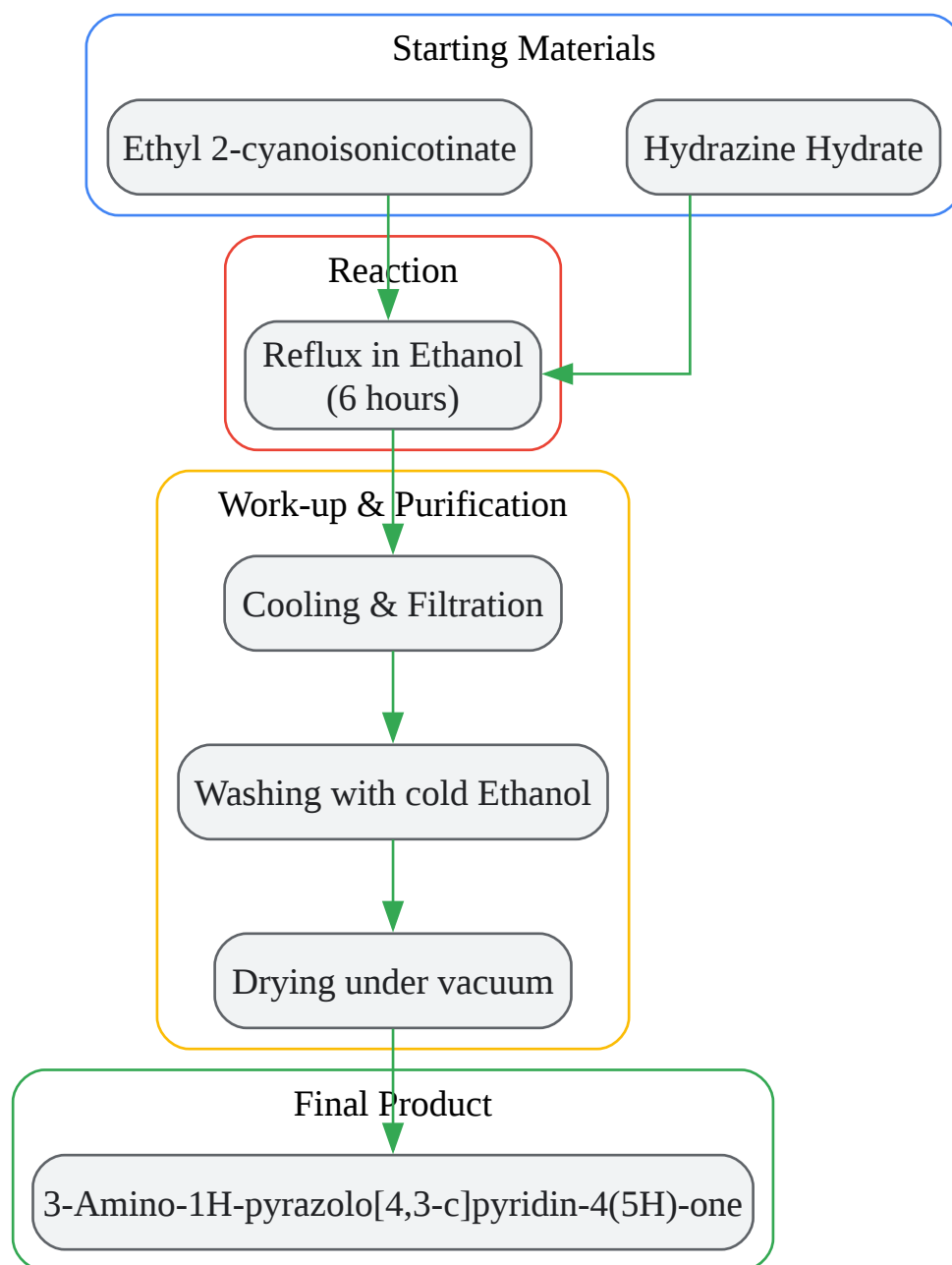
A mixture of **Ethyl 2-cyanoisonicotinate** (1.76 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in 20 mL of absolute ethanol is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then

washed with cold ethanol and dried under vacuum to yield 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Quantitative Data Summary:

Product	Starting Material	Reagent	Solvent	Reaction Time	Yield	Melting Point
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one	Ethyl 2-cyanoisonicotinate	Hydrazine Hydrate	Ethanol	6 hours	~85%	>300 °C

Logical Workflow for the Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one:



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Experimental workflow for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

## Application 2: Synthesis of 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine

This application note describes the synthesis of a pyridopyrimidine derivative through the cyclocondensation of **Ethyl 2-cyanoisonicotinate** with guanidine. This heterocyclic core is of interest in medicinal chemistry due to its structural similarity to purine bases.

#### Reaction Scheme:

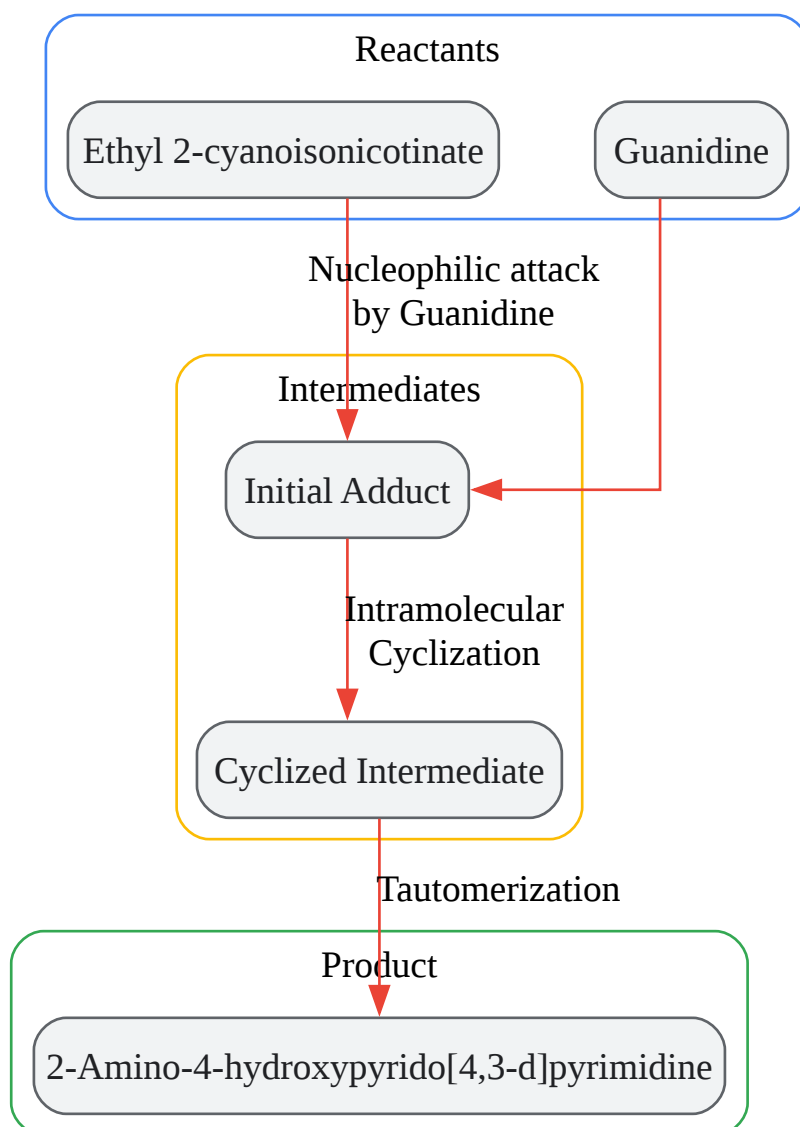
#### Experimental Protocol:

To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), **Ethyl 2-cyanoisonicotinate** (1.76 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) are added. The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine.

#### Quantitative Data Summary:

Product	Starting Material	Reagent	Base	Solvent	Reaction Time	Yield
2-Amino-4-hydroxypyrido[4,3-d]pyrimidine	Ethyl 2-cyanoisonicotinate	Guanidine Hydrochloride	Sodium Ethoxide	Ethanol	8 hours	~75%

#### Signaling Pathway of Pyridopyrimidine Synthesis:



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Proposed reaction pathway for the synthesis of 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The yields are approximate and may vary depending on the specific reaction conditions and purity of the reagents.

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